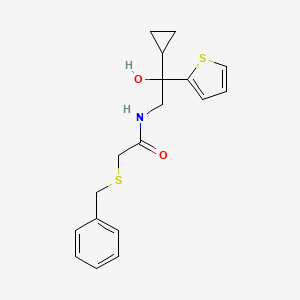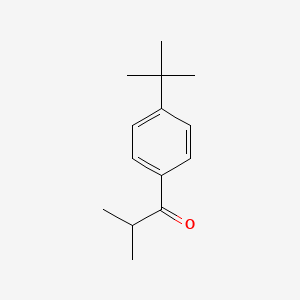![molecular formula C23H23NO4 B2667062 3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid CAS No. 2445790-75-8](/img/structure/B2667062.png)
3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid” is a chemical compound with the molecular formula C23H23NO4. It is related to other compounds such as 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-2-carboxylic acid and 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name and its molecular formula, C23H23NO4. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests that this compound may be used in peptide synthesis, as Fmoc is a common protecting group for amines .Applications De Recherche Scientifique
Synthetic Chemistry Applications
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy groups during the synthesis of complex molecules. This protection strategy allows for selective deprotection under mild conditions, preserving other sensitive functional groups in the molecule. This technique has been particularly useful in the synthesis of oligonucleotides and peptides, demonstrating the versatility of the Fmoc group in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).
Material Science and Polymer Applications
Organosolubility and Optical Transparency
Novel polyimides derived from spiro(fluorene-9,9′-xanthene) structures exhibit remarkable organosolubility, optical transparency, and thermal stability. These properties make them suitable for applications in optoelectronic devices, where materials that combine high thermal resistance with good optical characteristics are essential. The development of these polyimides has implications for the production of transparent, flexible films used in electronic displays and other applications (Zhang et al., 2010).
Electroluminescent Devices
The incorporation of spiro[fluorene-7,9′-benzofluorene] derivatives as host and dopant materials in organic light-emitting diodes (OLEDs) demonstrates their potential in improving the performance of electroluminescent devices. These materials contribute to the development of blue OLEDs with high efficiency and stability, which are critical for the advancement of display technology and lighting applications (Kim et al., 2008).
Smart Coatings for Corrosion Detection
Spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one derivatives have been applied in smart coatings for the early detection of steel corrosion. These compounds exhibit "turn-on" fluorescence in response to the presence of ferric ions, signaling the onset of corrosion before it becomes visually apparent. This application highlights the potential of spiro compounds in developing non-destructive evaluation methods for infrastructure maintenance (Augustyniak et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)19-12-20(23(19)10-5-11-23)24-22(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-20H,5,10-13H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGCIEISOUBCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2666981.png)




![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2666990.png)
![1-(3-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2666992.png)

![5-(3,4-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2666996.png)
![5,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2666997.png)
![3-(1-(cyclopropylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2666998.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2666999.png)
![(E)-1H-3,4,10,11-tetrahydro-1H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5(2H)-one O-((4-fluorophenyl)carbamoyl) oxime](/img/structure/B2667000.png)